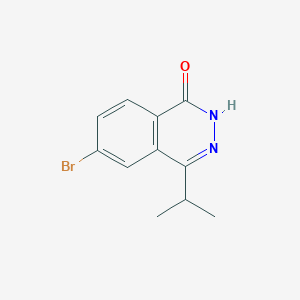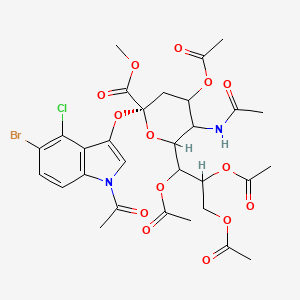
methyl (2S)-5-acetamido-2-(1-acetyl-5-bromo-4-chloroindol-3-yl)oxy-4-acetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic molecule characterized by multiple functional groups, including acetamido, acetoxy, methoxycarbonyl, and indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the acetamido and acetoxy groups. The final steps involve the formation of the tetrahydropyran ring and the attachment of the methoxycarbonyl group. Each step requires specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction times, and employing efficient purification techniques. Continuous flow reactors and automated synthesis platforms could be utilized to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The indole and acetoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The indole derivative, in particular, is known for its ability to interact with proteins and nucleic acids, potentially affecting gene expression and cellular signaling.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Empirical Formula and Formula Unit of Ionic Compounds: Similar in their complexity and potential for diverse applications.
Uniqueness
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for innovation in various fields.
属性
分子式 |
C30H34BrClN2O14 |
|---|---|
分子量 |
761.9 g/mol |
IUPAC 名称 |
methyl (2S)-5-acetamido-2-(1-acetyl-5-bromo-4-chloroindol-3-yl)oxy-4-acetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C30H34BrClN2O14/c1-13(35)33-26-21(44-16(4)38)10-30(29(41)42-7,47-22-11-34(14(2)36)20-9-8-19(31)25(32)24(20)22)48-28(26)27(46-18(6)40)23(45-17(5)39)12-43-15(3)37/h8-9,11,21,23,26-28H,10,12H2,1-7H3,(H,33,35)/t21?,23?,26?,27?,28?,30-/m1/s1 |
InChI 键 |
FTFRPOUGQITUOH-LZJYRWEQSA-N |
手性 SMILES |
CC(=O)NC1C(C[C@@](OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CN(C3=C2C(=C(C=C3)Br)Cl)C(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CN(C3=C2C(=C(C=C3)Br)Cl)C(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


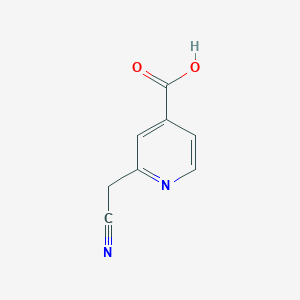
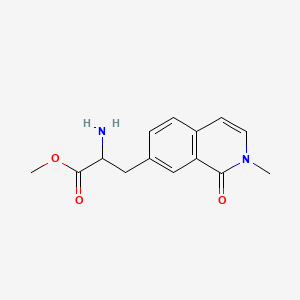
![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)


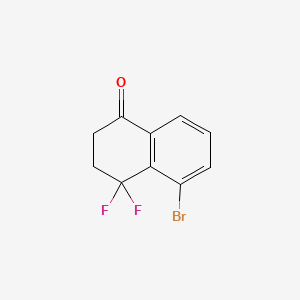

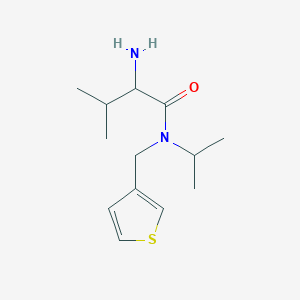

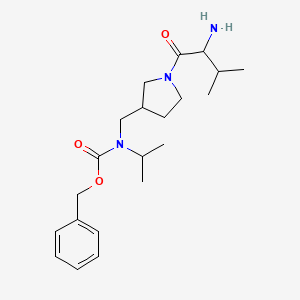
![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)
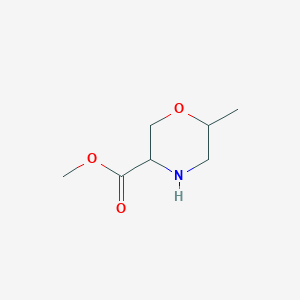
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)
